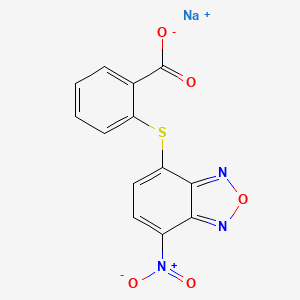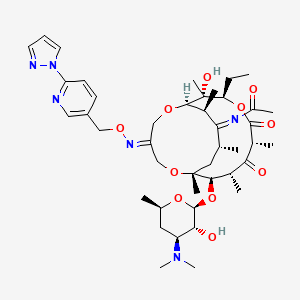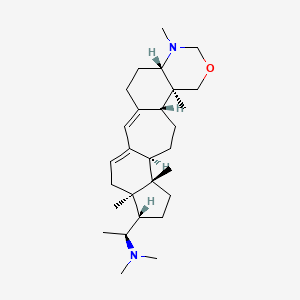
Orbofiban
概要
説明
オルボフィバンは経口投与可能な糖タンパク質IIb/IIIa血小板受容体拮抗薬です。これは、血小板凝集を阻害する、糖タンパク質IIb/IIIaへのフィブリノゲンの結合を強力かつ特異的に阻害します。 この化合物は、特に急性冠症候群や経皮的インターベンション後の再狭窄において、血栓形成を予防する可能性について研究されています .
準備方法
オルボフィバンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、その酢酸塩形態の調製です。合成は通常、適切な試薬と、制御された条件下でエチル3-[(3S)-1-(4-カルバミドイルフェニル)-2-オキソピロリジン-3-イル]カルバモイルアミノ]プロパノエートを反応させることを含みます。 工業生産方法は、多くの場合、ジメチルスルホキシド(DMSO)やポリエチレングリコール(PEG)などの溶媒を使用して、原液を調製します .
化学反応の分析
オルボフィバンは、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: オルボフィバンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、一般的な還元剤を使用して還元できます。
置換: オルボフィバンは、特にカルバミドイルフェニル基で置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな求核剤が含まれます。
科学研究への応用
オルボフィバンは、さまざまな分野での用途について広く研究されてきました。
化学: オルボフィバンは、血小板凝集の阻害を研究するためのモデル化合物として使用されます。
生物学: これは、血小板機能と血栓形成における糖タンパク質IIb/IIIaの役割を調査するために使用されます。
医学: オルボフィバンは、急性冠症候群の患者における血栓症の予防のための潜在的な治療薬として検討されてきました。
科学的研究の応用
Orbofiban has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound to study the inhibition of platelet aggregation.
Biology: It is used to investigate the role of glycoprotein IIb/IIIa in platelet function and thrombus formation.
Medicine: this compound has been explored as a potential therapeutic agent for preventing thrombotic events in patients with acute coronary syndromes.
Industry: The compound is used in the development of antiplatelet drugs and in research related to cardiovascular diseases .
作用機序
オルボフィバンは、血小板表面の糖タンパク質IIb/IIIaへのフィブリノゲンの結合を特異的に阻害することによって作用します。この阻害は、血小板凝集と血栓形成を防ぎます。 オルボフィバンの分子標的は、糖タンパク質IIb/IIIa受容体と、主に血小板活性化と凝集に関与する経路を含みます .
類似の化合物との比較
オルボフィバンは、ゼミロフィバン、シブラフィバン、レフラダフィバン、チロフィバンなどの他の糖タンパク質IIb/IIIa拮抗薬と比較されます。これらのすべての化合物が血小板凝集を阻害しますが、オルボフィバンは、その高いバイオアベイラビリティ、長い半減期、および慢性経口投与の可能性のある安全性のために独特です。類似の化合物には、次のものがあります。
- ゼミロフィバン
- シブラフィバン
- レフラダフィバン
- チロフィバン これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と臨床的有効性に違いがあります .
類似化合物との比較
Orbofiban is compared with other glycoprotein IIb/IIIa antagonists such as xemilofiban, sibrafiban, lefradafiban, and tirofiban. While all these compounds inhibit platelet aggregation, this compound is unique due to its high bioavailability, long half-life, and potential safety for chronic oral administration. Similar compounds include:
特性
IUPAC Name |
ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167543 | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-90-6 | |
| Record name | Orbofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORBOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















